molecular formula C15H21NO4S2 B2826986 N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2034453-35-3

N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2826986
CAS No.: 2034453-35-3
M. Wt: 343.46
InChI Key: YYMDBTOGRJNWSL-UHFFFAOYSA-N
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Description

N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a methoxytetrahydrothiopyran ring, a dihydrobenzofuran moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Methoxytetrahydrothiopyran Ring: This step involves the reaction of a suitable thiopyran precursor with methanol under acidic conditions to introduce the methoxy group.

    Attachment of the Dihydrobenzofuran Moiety: The dihydrobenzofuran ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an alkene.

    Introduction of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is largely dependent on its interaction with molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxytetrahydrothiopyran ring and dihydrobenzofuran moiety may also contribute to the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxytetrahydrothiopyran ring and dihydrobenzofuran moiety differentiates it from other sulfonamide derivatives, potentially leading to novel applications and mechanisms of action.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-19-15(5-8-21-9-6-15)11-16-22(17,18)13-2-3-14-12(10-13)4-7-20-14/h2-3,10,16H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMDBTOGRJNWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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